molecular formula C7H7ClO2 B107037 4-Chloro-2-methoxyphenol CAS No. 16766-30-6

4-Chloro-2-methoxyphenol

Cat. No.: B107037
CAS No.: 16766-30-6
M. Wt: 158.58 g/mol
InChI Key: FVZQMMMRFNURSH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyphenol, also known as 4-chloroguaiacol, is a chemical compound with the molecular formula C7H7ClO2. It is a phenol derivative characterized by the presence of a chlorine atom and a methoxy group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .

Scientific Research Applications

4-Chloro-2-methoxyphenol has several scientific research applications:

Safety and Hazards

4-Chloro-2-methoxyphenol is harmful if swallowed or inhaled, and it causes skin irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for 4-Chloro-2-methoxyphenol are not mentioned in the search results, it is used in various applications and research areas. For instance, one study investigated its removal from aqueous solutions using oil palm shell activated carbon .

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxyphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets enzymes and proteins involved in cell wall synthesis and energy production, ultimately causing cell death .

Similar Compounds:

  • 2-Chloro-4-methoxyphenol
  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-ethylphenol

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-4-methoxyphenol, it has a different position of the chlorine and methoxy groups, affecting its reactivity and antimicrobial activity. Similarly, 4-chloro-2-methylphenol and 4-chloro-2-ethylphenol have different alkyl substituents, leading to variations in their chemical behavior and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenol can be synthesized through several methods. One common method involves the chlorination of guaiacol (2-methoxyphenol) in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the para position relative to the hydroxyl group .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQMMMRFNURSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074974
Record name Phenol, 4-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-30-6
Record name Phenol, 4-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methoxyphenol (5.0 g), 2-aminopyridine (0.3 g), and thionyl chloride (3.24 mL) were stirred at 70° C. in toluene (100 mL) for 19 hours. The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure to obtain the title compound as an oil (6.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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